N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 713099-77-5
Cat. No.: VC7779930
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713099-77-5 |
|---|---|
| Molecular Formula | C16H12ClN3O4S |
| Molecular Weight | 377.8 |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H12ClN3O4S/c17-9-5-6-10(12(7-9)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22) |
| Standard InChI Key | QUBBGCNNXHXRCK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with a benzothiazinone core, which is often associated with significant biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic effects.
Synthesis
The synthesis of N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:
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Formation of the Benzothiazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
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Attachment of the Acetamide Moiety: This involves the reaction of the benzothiazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Comparison with Similar Compounds
Similar compounds, such as N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, feature additional substituents like trifluoromethyl groups, which can enhance biological activity and stability.
Data Table: Comparison of Similar Benzothiazinone Compounds
| Compound Name | Molecular Weight | CAS Number | Biological Activity |
|---|---|---|---|
| N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | 445.8 | 670255-11-5 | Potential therapeutic effects, enhanced by trifluoromethyl group |
| N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Not specified | Not specified | Potential antimicrobial and anticancer properties, based on benzothiazinone core |
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